AZD5904

概要

説明

準備方法

AZD5904の合成経路には、2-チオキサンチン系化合物の調製が含まれます。詳細な合成経路と反応条件は、専有情報であり、公表されていません。 工業生産方法も専有情報ですが、通常は高純度と収率を確保するために、大規模な合成と精製プロセスが含まれます .

化学反応の分析

AZD5904は、次を含むいくつかのタイプの化学反応を起こします。

酸化: this compoundは、強力な酸化剤の存在下で酸化される可能性があります。

還元: この化合物は特定の条件下で還元される可能性がありますが、これはあまり一般的ではありません。

置換: this compoundは、特にチオキサンチンコアで置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

This compoundは、次を含む幅広い科学研究アプリケーションを持っています。

化学: ミエロペルオキシダーゼの阻害とその酸化ストレスへの影響を研究するためのツール化合物として使用されます。

生物学: 免疫応答の調節と炎症の軽減における役割が調査されています。

医学: 過剰な酸化ストレスと炎症を特徴とする疾患(心臓血管疾患や神経変性疾患など)における潜在的な治療用途について研究されています.

科学的研究の応用

Key Applications

-

Male Infertility

- Study Overview : A study conducted by Campbell et al. (2021) explored the effects of AZD5904 on human sperm function in vitro. The research involved 47 semen samples from men attending a fertility clinic.

- Findings : Treatment with this compound resulted in a significant increase in sperm penetration through viscous media in 35.6% of samples, indicating improved sperm function under oxidative stress conditions. This suggests a potential therapeutic application for male infertility linked to oxidative stress .

-

Metabolic Disorders

- Research Insight : Michaëlsson et al. (2019) demonstrated that this compound could prevent the onset and reverse established microvascular insulin resistance induced by a high-fat diet in animal models.

- Clinical Implication : These findings suggest that this compound may be beneficial for managing metabolic disorders such as type 2 diabetes by enhancing insulin sensitivity through MPO inhibition .

-

Neurodegenerative Diseases

- Potential Use : this compound is currently under evaluation for its efficacy in neurodegenerative diseases. Research indicates that MPO activity is associated with neuroinflammation and may contribute to the pathogenesis of conditions like Alzheimer's disease.

- Clinical Trials : Ongoing clinical trials are assessing the safety and effectiveness of this compound in this context, indicating its relevance in addressing neurodegenerative processes .

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

| Property/Study | Details |

|---|---|

| Potency (IC50) | 140 nM against MPO |

| Selectivity | 10-19 fold greater than lactoperoxidase; >70-fold against other enzymes |

| In Vitro Functionality | >90% inhibition of HOCl production in human neurotrophils at 1 µM |

| In Vivo Functionality (Rat) | ~5 µM plasma concentration reduced inflammatory markers |

| Clinical Findings on Sperm Function | 35.6% of samples showed significant improvement in sperm penetration (P < 0.003) |

| Impact on Insulin Resistance | Prevented onset and reversed established insulin resistance in animal models |

Case Study 1: Male Infertility

- Participants : 45 men aged 23-50 years.

- Methodology : Sperm samples were incubated with activated neutrophils to simulate oxidative stress, followed by treatment with this compound.

- Results : Enhanced sperm penetration was observed in a subset of samples, suggesting potential for clinical application in treating male infertility linked to oxidative stress.

Case Study 2: Metabolic Health

- Participants : Animal models subjected to high-fat diets.

- Methodology : Administration of this compound was evaluated for its effects on microvascular insulin resistance.

- Results : Significant improvements were noted, indicating that MPO inhibition can mitigate metabolic dysfunction.

作用機序

類似化合物との比較

AZD5904は、ミエロペルオキシダーゼ阻害剤としての高い選択性と効力において独特です。類似の化合物には次のようなものがあります。

ラクトペルオキシダーゼ阻害剤: これらの化合物はラクトペルオキシダーゼを阻害しますが、ミエロペルオキシダーゼに対する選択性は低いです。

甲状腺ペルオキシダーゼ阻害剤: これらの化合物は甲状腺ペルオキシダーゼを阻害しますが、ミエロペルオキシダーゼに対する選択性は低いです。

その他のミエロペルオキシダーゼ阻害剤: PF-06282999やAZD5582などの化合物は、ミエロペルオキシダーゼを阻害しますが、その効力と選択性のプロファイルは異なる場合があります

This compoundは、他の酵素、イオンチャネル、および受容体よりもミエロペルオキシダーゼに対して高い選択性(70倍以上)を持つことで際立っています .

生物活性

AZD5904 is a potent, irreversible inhibitor of myeloperoxidase (MPO), an enzyme produced by neutrophils that plays a significant role in inflammation and oxidative stress. This compound has garnered attention due to its potential therapeutic applications in various conditions related to oxidative stress, including male infertility and cardiovascular diseases. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical and clinical studies, and implications for future therapies.

This compound functions primarily by inhibiting the activity of MPO, which catalyzes the production of reactive oxygen species (ROS) from hydrogen peroxide. This inhibition is crucial as excessive MPO activity is linked to various pathological conditions, including cardiovascular diseases and male infertility.

Key Mechanisms:

- Reduction of Oxidative Stress : By inhibiting MPO, this compound decreases the formation of harmful oxidants, thereby mitigating oxidative damage to tissues.

- Improvement of Sperm Function : In vitro studies indicate that this compound enhances sperm motility and function by reducing oxidative stress levels in spermatozoa.

Preclinical Studies

This compound has demonstrated significant biological activity in various preclinical models. Notable findings include:

- Potency : The compound exhibits an IC50 of 140 nM against human MPO, with a selectivity profile showing over 10-19 fold greater inhibition compared to other peroxidases .

- In Vitro Functionality : At a concentration of 1 μM, this compound inhibited PMA-stimulated hypochlorous acid (HOCl) production by over 90% in isolated human neurotrophils .

- In Vivo Functionality : In rat models, a plasma concentration of approximately 5 μM significantly decreased the formation of glutathione sulphonamide from activated neutrophils .

Clinical Studies

Recent clinical investigations have begun to elucidate the therapeutic potential of this compound:

- Male Infertility : A study involving 45 patients demonstrated that this compound significantly improved sperm penetration through viscous media in 35.6% of samples tested (P < 0.003), indicating enhanced sperm function under oxidative stress conditions .

- Cardiovascular Health : In hypertrophic cardiomyocytes derived from induced pluripotent stem cells (iPSC-CMs), treatment with this compound restored phosphorylation of cardiac myosin binding protein-C (MYBPC3) and alleviated defects in calcium signaling and cardiomyocyte relaxation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Male Infertility Study

A population-based study assessed the effects of this compound on sperm function among men attending a fertility clinic. The results indicated a notable enhancement in sperm motility and penetration abilities, suggesting a potential new avenue for treating male infertility linked to oxidative stress.

Cardiovascular Case

In a study involving patients with hypertrophic cardiomyopathy, treatment with this compound resulted in improved diastolic function by reversing calcium signaling defects associated with elevated MPO levels in cardiomyocytes. These findings highlight the compound's potential as a therapeutic agent for heart diseases characterized by oxidative stress and inflammation.

特性

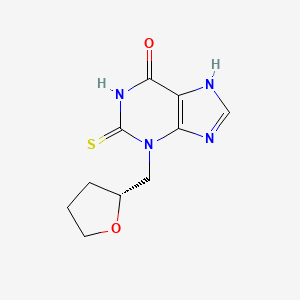

IUPAC Name |

3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPDBEVKURKEII-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618913-30-7 | |

| Record name | AZD-5904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618913307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2R)-tetrahydrofuran-2-ylmethyl]-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-5904 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A9CG81VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AZD5904?

A1: this compound functions as a potent and irreversible inhibitor of myeloperoxidase (MPO) [, , , , , , ]. MPO is an enzyme primarily found in neutrophils, a type of white blood cell, and plays a role in the inflammatory response.

Q2: How does MPO inhibition affect insulin resistance in the context of a high-fat diet (HFD)?

A2: Studies in rats have shown that HFD leads to increased MPO levels and activity, contributing to microvascular insulin resistance [, ]. Treatment with this compound during HFD feeding selectively improved vascular insulin sensitivity, suggesting that MPO inhibition could be a potential therapeutic strategy for addressing vascular dysfunction in individuals with insulin resistance [, ].

Q3: Could this compound be beneficial in treating cancer, particularly in combination with other therapies?

A3: Research suggests that MPO contributes to resistance to immune checkpoint therapy (ICT) in melanoma []. Inhibiting MPO with this compound enhanced the response to ICT in preclinical melanoma models, leading to improved survival rates []. This finding indicates a potential for this compound as an adjuvant therapy to enhance the efficacy of ICT in certain cancers.

Q4: What are the implications of germline MPO variants in myeloid neoplasia?

A4: Recent studies have revealed a significant association between germline MPO variants and an increased risk of developing myeloid neoplasia (MN), including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) []. This association suggests that individuals with these variants may be predisposed to MN development, highlighting the need for further investigation into the underlying mechanisms [].

Q5: Does this compound show promise for treating hypertrophic cardiomyopathy (HCM)?

A5: Research indicates that MPO is present in cardiomyocytes and its levels are elevated in HCM []. Inhibiting MPO with this compound in HCM models showed promising results by alleviating relaxation defects in hypertrophic cardiomyocytes []. This suggests a potential therapeutic avenue for improving myocardial relaxation in HCM patients, but further investigations are necessary.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。